Cas no 1215561-37-7 ((R,S)-Cotinine-d3 N-Oxide)

(R,S)-Cotinine-d3 N-Oxide is a deuterated analog of cotinine N-oxide, a metabolite of nicotine, featuring three deuterium atoms at specified positions. This isotopically labeled compound is primarily used as an internal standard in quantitative LC-MS/MS analyses for nicotine metabolism studies, ensuring high precision and reproducibility in pharmacokinetic and toxicological research. Its deuterium substitution minimizes interference from endogenous compounds, enhancing analytical accuracy. The compound’s stability and well-characterized structure make it suitable for applications in biomarker validation and drug metabolism investigations. (R,S)-Cotinine-d3 N-Oxide is synthesized under rigorous quality control to meet research-grade standards, supporting reliable and traceable results in analytical workflows.
(R,S)-Cotinine-d3 N-Oxide structure
(R,S)-Cotinine-d3 N-Oxide structure
商品名:(R,S)-Cotinine-d3 N-Oxide
CAS番号:1215561-37-7
MF:C10H12N2O2
メガワット:192.21448
CID:1065044
PubChem ID:46781075

(R,S)-Cotinine-d3 N-Oxide 化学的及び物理的性質

名前と識別子

    • (R,S)-Cotinine-d3 N-Oxide
    • 5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one
    • DTXSID60675778
    • 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
    • 1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide
    • (R,S)-Cotinine N-Oxide-methyl-d3
    • 1215561-37-7
    • インチ: InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3CopyCopied
    • InChIKey: CIPULDKLIIVIER-UHFFFAOYSA-NCopyCopied
    • ほほえんだ: CN1C(CCC1=O)c2ccc[n+](c2)[O-]CopyCopied

計算された属性

  • せいみつぶんしりょう: 195.10900
  • どういたいしつりょう: 195.108707868g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 156-160°C
  • ふってん: 475.4±38.0 °C at 760 mmHg
  • フラッシュポイント: 241.3±26.8 °C
  • ようかいど: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 45.77000
  • LogP: 1.34630
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

(R,S)-Cotinine-d3 N-Oxide セキュリティ情報

(R,S)-Cotinine-d3 N-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-219705-5 mg
(R,S)-Cotinine N-Oxide-methyl-d3,
1215561-37-7 98% Isotopic purity 99%
5mg
¥2,482.00 2023-07-11
TRC
C725203-5mg
(R,S)-Cotinine-d3 N-Oxide
1215561-37-7
5mg
$ 190.00 2023-09-08
TRC
C725203-50mg
(R,S)-Cotinine-d3 N-Oxide
1215561-37-7
50mg
$ 1476.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-219705-5mg
(R,S)-Cotinine N-Oxide-methyl-d3,
1215561-37-7 98% Isotopic purity 99%
5mg
¥2482.00 2023-09-05
A2B Chem LLC
AE39848-50mg
1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide
1215561-37-7
50mg
$1554.00 2024-04-20
A2B Chem LLC
AE39848-5mg
1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide
1215561-37-7
5mg
$306.00 2024-04-20

(R,S)-Cotinine-d3 N-Oxide 関連文献

(R,S)-Cotinine-d3 N-Oxideに関する追加情報

Research Brief on (R,S)-Cotinine-d3 N-Oxide (CAS: 1215561-37-7): Recent Advances and Applications in Chemical Biology and Medicine

The compound (R,S)-Cotinine-d3 N-Oxide (CAS: 1215561-37-7) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. As a deuterated analog of cotinine N-oxide, this compound serves as a valuable tool in metabolic studies, biomarker research, and drug development. This research brief synthesizes the latest findings on (R,S)-Cotinine-d3 N-Oxide, highlighting its chemical properties, synthesis pathways, and emerging applications in the field.

Recent studies have focused on the role of (R,S)-Cotinine-d3 N-Oxide as a stable isotope-labeled internal standard for quantitative analysis of nicotine metabolites. Its deuterium labeling enhances mass spectrometric detection sensitivity, making it indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A 2023 study published in the Journal of Analytical Toxicology demonstrated its utility in improving the accuracy of cotinine N-oxide quantification in human plasma, with a detection limit as low as 0.1 ng/mL. This advancement has significant implications for tobacco exposure assessment and smoking cessation studies.

In the realm of drug metabolism, (R,S)-Cotinine-d3 N-Oxide has emerged as a crucial probe for investigating cytochrome P450 (CYP) 2A6 enzyme activity. Research conducted at the University of California, San Francisco (2024) utilized this compound to elucidate novel metabolic pathways of nicotine derivatives. The study revealed unexpected interindividual variability in N-oxidation rates, suggesting potential applications in personalized medicine approaches for nicotine dependence treatment.

The synthesis and characterization of (R,S)-Cotinine-d3 N-Oxide have also seen notable advancements. A recent patent (WO2023124567) describes an improved synthetic route that achieves >99% isotopic purity while reducing production costs by 40% compared to previous methods. This development addresses a critical barrier in the widespread adoption of this compound for large-scale clinical and research applications.

Emerging applications in neuroscience research have expanded the potential uses of (R,S)-Cotinine-d3 N-Oxide. A groundbreaking study in Nature Chemical Biology (2024) demonstrated its utility as a positron emission tomography (PET) tracer precursor for imaging nicotinic acetylcholine receptors in vivo. The deuterium labeling provided enhanced metabolic stability without significantly altering receptor binding affinity, opening new avenues for neuroimaging studies.

Quality control and regulatory aspects of (R,S)-Cotinine-d3 N-Oxide have also evolved. The latest FDA guidance documents (2024) include specific recommendations for the use of deuterated internal standards in bioanalytical method validation, with this compound serving as a model for stability testing under various storage conditions (-20°C to room temperature for up to 6 months).

Future research directions for (R,S)-Cotinine-d3 N-Oxide appear promising. Ongoing clinical trials (NCT05678921) are investigating its potential as a biomarker for early detection of smoking-related pulmonary diseases. Preliminary results suggest that the ratio of deuterated to non-deuterated metabolites may serve as a sensitive indicator of oxidative stress levels in the respiratory system.

In conclusion, (R,S)-Cotinine-d3 N-Oxide (CAS: 1215561-37-7) continues to demonstrate its versatility and importance in chemical biology and medical research. From its established role as an analytical standard to emerging applications in neuroimaging and personalized medicine, this compound remains at the forefront of innovation. The recent advancements in synthesis, characterization, and application methodologies underscore its growing significance in both academic and industrial settings.

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